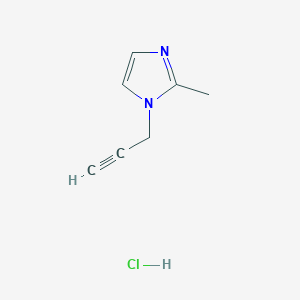
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one
Übersicht
Beschreibung
“1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one” is a chemical compound with the molecular formula C17H17ClN2O and a formula weight of 300.78268 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.78268 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
A study by Nycz et al. (2016) focused on identifying novel hydrochloride salts of cathinones, including derivatives of 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one. The research utilized GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods for property examination. This highlights the compound's relevance in forensic science, particularly in the identification of novel substances through spectroscopic techniques (Nycz et al., 2016).
Crystal Structure Analysis
Research by Sivakumar et al. (1995) and Ray et al. (1997) explored the crystal structure of similar chlorophenyl-pyrrolidinone compounds. These studies revealed insights into the molecular conformation, planarity, and the possibility of rotational movements within the molecule. Such analyses are crucial for understanding the compound's physical and chemical properties in material science and pharmaceutical development (Sivakumar et al., 1995), (Ray et al., 1997).
Chemical Synthesis and Transformation
Barakat et al. (2020) described a one-pot synthesis protocol involving 1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one derivatives. This study highlights the compound's significance in synthetic chemistry, particularly in creating enaminones and studying their molecular interactions (Barakat et al., 2020).
Enamine Chemistry
Tsuge and Inaba (1973, 2006) conducted studies on the reaction of enamino ketones, including pyrrolidinyl-penten-2-ones, with aryl isocyanates. These studies are significant in organic chemistry, particularly in understanding the behavior of enamines in various reactions (Tsuge & Inaba, 1973), (Tsuge & Inaba, 2006).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12/h2-5,9,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQBHEWEEYOHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)







![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)